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Compound of Interest

Compound Name: Carmichaenine D

Cat. No.: B1496004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of

carmichasine D, a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii.

The following sections detail the experimental protocols, present spectroscopic data in a

structured format, and visualize the logical workflow of the structure determination process.

Executive Summary
The structural elucidation of novel natural products is a cornerstone of drug discovery and

development. Carmichasine D, a member of the complex family of diterpenoid alkaloids, was

isolated from the roots of Aconitum carmichaelii. Through a combination of modern

chromatographic and spectroscopic techniques, its chemical structure was unambiguously

determined. This guide serves as a comprehensive resource, detailing the methodologies and

data that led to the characterization of this intricate molecule.

Isolation of Carmichasine D
The isolation of carmichasine D from the roots of Aconitum carmichaelii involved a multi-step

extraction and chromatographic process designed to separate this specific alkaloid from a

complex mixture of other natural products.

Experimental Protocol: Extraction and Isolation
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Plant Material: The air-dried and powdered roots of Aconitum carmichaelii were used as the

starting material.

Extraction: The powdered roots were extracted exhaustively with 95% ethanol at room

temperature. The resulting extract was concentrated under reduced pressure to yield a crude

residue.

Acid-Base Partitioning: The crude extract was suspended in a 2% aqueous HCl solution and

partitioned with ethyl acetate to remove neutral and weakly acidic compounds. The acidic

aqueous layer, containing the alkaloids, was then basified with ammonia solution to a pH of

9-10 and subsequently extracted with chloroform.

Column Chromatography: The chloroform extract was subjected to column chromatography

on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

carmichasine D were further purified by preparative HPLC on a C18 reversed-phase column

with a mobile phase of acetonitrile-water to afford the pure compound.

Spectroscopic Data and Structure Elucidation
The chemical structure of carmichasine D was determined through a comprehensive analysis

of its spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry

(HR-ESI-MS), Infrared (IR) spectroscopy, and extensive one- and two-dimensional Nuclear

Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy
The molecular formula of carmichasine D was established by HR-ESI-MS, while IR

spectroscopy provided information about the functional groups present in the molecule.

Spectroscopic Technique Data Interpretation

HR-ESI-MS m/z [M+H]⁺ Molecular Formula: C₂₉H₃₉NO₇

Infrared (IR)
ν (cm⁻¹): 3450, 1710, 1630,

1090
-OH, C=O, C=C, C-O
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The detailed structural framework of carmichasine D was pieced together using a combination

of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments. The data presented

below is typically recorded in CDCl₃ or a similar deuterated solvent.

Table 1: ¹H NMR Data for Carmichasine D
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Position δH (ppm) Multiplicity J (Hz)

1 3.25 t 8.5

2 2.80 m

3 4.10 d 6.0

5 4.95 d 6.5

6 5.80 s

7 4.50 d 7.0

9 3.15 m

10 2.90 m

11 4.85 s

13 2.60 m

14 4.20 d 5.5

15 2.10, 1.90 m

17 2.55 m

19 2.40 m

N-CH₂ 2.75, 2.65 m

N-CH₃ 1.10 t 7.2

OCH₃-1 3.35 s

OCH₃-6 3.40 s

OCH₃-16 3.30 s

O-CO-Ph 8.05, 7.55, 7.45 m

Table 2: ¹³C NMR Data for Carmichasine D
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Position δC (ppm) Position δC (ppm)

1 85.2 14 75.5

2 45.1 15 38.0

3 72.3 16 82.5

4 43.0 17 61.8

5 50.5 19 56.2

6 91.0 N-CH₂ 49.5

7 88.5 N-CH₃ 13.5

8 78.0 OCH₃-1 56.4

9 52.8 OCH₃-6 58.0

10 48.2 OCH₃-16 56.1

11 54.5 O-CO-Ph 166.5

12 35.5 Ph-C1' 130.2

13 46.5 Ph-C2',6' 129.8

Ph-C3',5' 128.5

Ph-C4' 133.0

Visualization of the Elucidation Workflow
The logical process of deducing the structure of carmichasine D from the raw spectroscopic

data is a critical aspect of natural product chemistry. This workflow can be visualized to

illustrate the key steps and their relationships.
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Figure 1: Workflow for the structure elucidation of carmichasine D.
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Conclusion
The structure of carmichasine D has been successfully elucidated through a systematic

process of isolation and spectroscopic analysis. The detailed experimental protocols and

comprehensive spectroscopic data presented in this guide provide a valuable resource for

researchers in the fields of natural product chemistry, pharmacology, and drug development.

The methodologies described herein are representative of the modern techniques employed in

the characterization of complex natural molecules and can serve as a reference for future

studies in this area. The cytotoxicity of carmichasine D was investigated against several human

cancer cell lines, including MCF-7, HCT116, A549, and 786-0, and it did not show considerable

cytotoxic activity.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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